molecular formula C16H19NO3 B1345444 2-(4-Hexyloxybenzoyl)oxazole CAS No. 898760-29-7

2-(4-Hexyloxybenzoyl)oxazole

Cat. No.: B1345444
CAS No.: 898760-29-7
M. Wt: 273.33 g/mol
InChI Key: YDBGAGAFHVHILW-UHFFFAOYSA-N
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Description

2-(4-Hexyloxybenzoyl)oxazole: is an organic compound with the molecular formula C16H19NO3. It is characterized by the presence of an oxazole ring attached to a benzoyl group, which is further substituted with a hexyloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexyloxybenzoyl)oxazole typically involves the following steps:

  • Formation of the Benzoyl Intermediate: : The initial step involves the preparation of 4-hexyloxybenzoyl chloride from 4-hexyloxybenzoic acid. This is achieved by reacting the acid with thionyl chloride (SOCl2) under reflux conditions.

    C6H13OC6H4COOH+SOCl2C6H13OC6H4COCl+SO2+HCl\text{C6H13OC6H4COOH} + \text{SOCl2} \rightarrow \text{C6H13OC6H4COCl} + \text{SO2} + \text{HCl} C6H13OC6H4COOH+SOCl2→C6H13OC6H4COCl+SO2+HCl

  • Cyclization to Form Oxazole: : The benzoyl chloride intermediate is then reacted with 2-amino-2-oxazoline in the presence of a base such as triethylamine (TEA) to form the oxazole ring.

    C6H13OC6H4COCl+C3H4N2OC16H19NO3+HCl\text{C6H13OC6H4COCl} + \text{C3H4N2O} \rightarrow \text{C16H19NO3} + \text{HCl} C6H13OC6H4COCl+C3H4N2O→C16H19NO3+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hexyloxybenzoyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or oxazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted oxazoles.

Scientific Research Applications

2-(4-Hexyloxybenzoyl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Comparison with Similar Compounds

2-(4-Hexyloxybenzoyl)oxazole can be compared with other benzoyl-substituted oxazoles:

    2-(4-Methoxybenzoyl)oxazole: Similar structure but with a methoxy group instead of a hexyloxy group, leading to different solubility and reactivity.

    2-(4-Ethoxybenzoyl)oxazole: Contains an ethoxy group, which affects its physical and chemical properties compared to the hexyloxy derivative.

The uniqueness of this compound lies in its hexyloxy group, which imparts specific hydrophobic characteristics and influences its interactions in various chemical and biological systems.

Properties

IUPAC Name

(4-hexoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-3-4-5-11-19-14-8-6-13(7-9-14)15(18)16-17-10-12-20-16/h6-10,12H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBGAGAFHVHILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642101
Record name [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-29-7
Record name [4-(Hexyloxy)phenyl]-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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